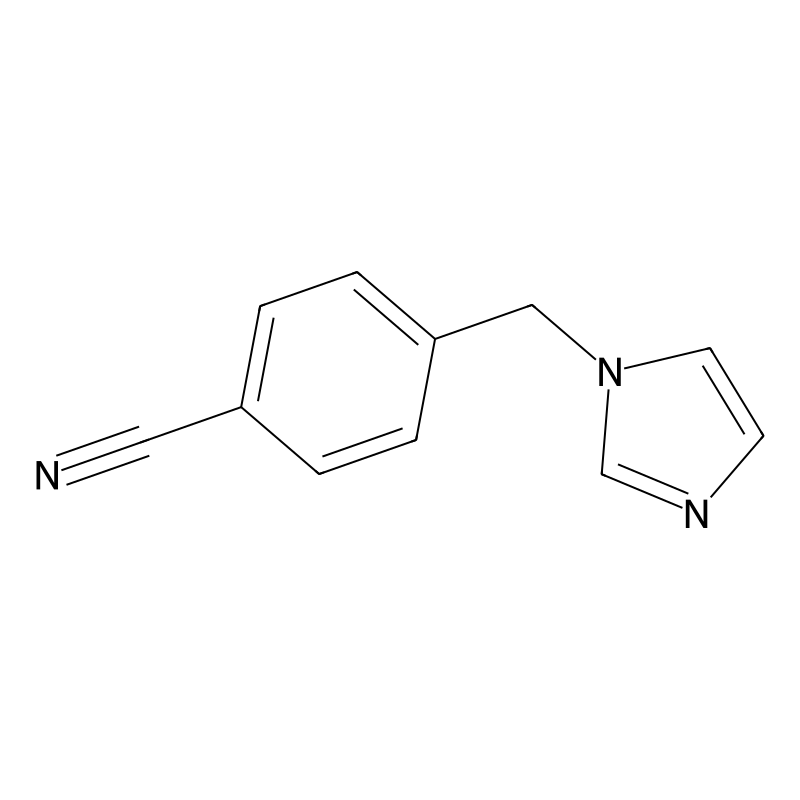

4-(1H-imidazol-1-ylmethyl)benzonitrile

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

4-(1H-imidazol-1-ylmethyl)benzonitrile is an organic compound with the molecular formula and a molecular weight of approximately 183.21 g/mol. It features a benzonitrile moiety substituted with a 1H-imidazol-1-ylmethyl group. This compound is characterized by its aromatic structure and the presence of both a nitrile and an imidazole functional group, which contribute to its chemical reactivity and biological properties .

Medicinal Chemistry

-(1H-imidazol-1-ylmethyl)benzonitrile has been investigated for its potential in medicinal chemistry due to the presence of the imidazole and nitrile functional groups, which are known to be involved in various biological processes. Studies have explored its activity against different enzymes and receptors, including:

- Kinase inhibitors: Research suggests that 4-(1H-imidazol-1-ylmethyl)benzonitrile derivatives might act as inhibitors of kinases, which are enzymes involved in cell signaling pathways. These pathways play a crucial role in various diseases, including cancer and neurodegenerative disorders. Source: European Journal of Medicinal Chemistry:

- Antimicrobial activity: Some studies have reported the potential of 4-(1H-imidazol-1-ylmethyl)benzonitrile derivatives as antimicrobial agents. However, further research is needed to confirm their efficacy and elucidate their mechanism of action. Source: Arzneimittelforschung:

Material Science

Research has explored the potential applications of 4-(1H-imidazol-1-ylmethyl)benzonitrile in material science due to its interesting properties. These include:

- Organic electronics: Studies suggest that 4-(1H-imidazol-1-ylmethyl)benzonitrile derivatives might be useful as building blocks for organic electronic devices due to their ability to transport charge carriers. Source: Dyes and Pigments

- Coordination chemistry: The imidazole group in 4-(1H-imidazol-1-ylmethyl)benzonitrile can act as a ligand, forming complexes with various metal ions. This property makes it potentially useful in the development of new materials with specific functionalities. Source: Inorganica Chimica Acta

- Oxidation: The compound may be oxidized to form corresponding imidazole derivatives.

- Nucleophilic Substitution: The nitrile group can participate in nucleophilic attack, leading to the formation of amines or other functional groups.

- Coupling Reactions: It can engage in coupling reactions with other electrophiles, expanding its applicability in synthetic chemistry .

This compound exhibits notable biological activities, particularly as an inhibitor of certain cytochrome P450 enzymes. Specifically, it has been identified as a potential inhibitor of CYP1A2, which is involved in drug metabolism. Its biological profile suggests potential applications in pharmacology, particularly in the design of drugs targeting metabolic pathways .

The synthesis of 4-(1H-imidazol-1-ylmethyl)benzonitrile can be accomplished through several methods:

- Direct Reaction: A common method involves the reaction of benzonitrile with imidazole derivatives in the presence of a suitable catalyst or base.

- Halomethylation: Another approach includes starting from halomethylated benzonitriles followed by substitution with imidazole .

- Use of Solvents: Dimethylformamide is often employed as a solvent to facilitate these reactions, enhancing yields and purity .

4-(1H-imidazol-1-ylmethyl)benzonitrile has various applications:

- Pharmaceutical Development: Due to its inhibitory effects on cytochrome P450 enzymes, it is explored for drug development aimed at modifying metabolic pathways.

- Chemical Research: Its unique structure makes it valuable in synthetic organic chemistry for creating more complex molecules.

- Material Science: The compound has potential uses in developing luminescent materials when reacted with other salts .

Interaction studies indicate that 4-(1H-imidazol-1-ylmethyl)benzonitrile interacts with various biological targets. Its role as a cytochrome P450 inhibitor suggests that it may affect drug metabolism, which is crucial for understanding its pharmacokinetics and potential side effects when used therapeutically .

Several compounds share structural similarities with 4-(1H-imidazol-1-ylmethyl)benzonitrile. Below is a comparison highlighting their uniqueness:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 4-(1H-imidazol-1-ylmethyl)benzamide | Benzamide derivative | Contains an amide functional group |

| 4-(benzylthio)-1H-imidazole | Thioether derivative | Contains sulfur, affecting solubility and reactivity |

| 2-(4-cyanophenyl)-imidazole | Imidazole derivative | Focused on different aromatic substitution |

These compounds differ primarily in their functional groups and the resulting chemical properties, making 4-(1H-imidazol-1-ylmethyl)benzonitrile unique due to its specific combination of imidazole and nitrile functionalities.

4-(1H-Imidazol-1-ylmethyl)benzonitrile emerged as a derivative of two foundational heterocyclic systems: benzonitrile and imidazole. Benzonitrile, first synthesized in 1844 by Hermann Fehling through thermal dehydration of ammonium benzoate, established itself as a critical precursor in organic synthesis. Imidazole, discovered in 1858 by Heinrich Debus via the reaction of glyoxal, ammonia, and formaldehyde, has been a cornerstone in medicinal chemistry due to its presence in bioactive molecules like histamine and numerous antifungal agents. The conjugation of these motifs into 4-(1H-imidazol-1-ylmethyl)benzonitrile reflects a strategic approach to enhance bioactivity through synergistic functional groups.

Historically, imidazole derivatives gained prominence in the mid-20th century as antifungal agents (e.g., clotrimazole), while benzonitrile derivatives found applications in polymer synthesis and coordination chemistry. The hybridization of these systems in 4-(1H-imidazol-1-ylmethyl)benzonitrile represents a modern synthesis of classical motifs to address contemporary therapeutic challenges.

Theoretical Framework for Benzonitrile-Imidazole Conjugates

The molecular architecture of 4-(1H-imidazol-1-ylmethyl)benzonitrile combines the electron-withdrawing nitrile group (C≡N) with the electron-rich imidazole ring (C3H4N2), creating a push-pull system that enhances π-π stacking interactions and hydrogen-bonding capacity (Figure 1). This conjugation is theorized to:

- Modulate electronic properties: The nitrile group increases molecular polarity, enabling interactions with biological targets like heme-containing enzymes (e.g., nitric oxide synthase).

- Facilitate metal coordination: The imidazole nitrogen acts as a bidentate ligand, forming stable complexes with transition metals such as manganese or palladium, critical for catalytic applications.

- Optimize pharmacokinetics: The methylene bridge between the benzonitrile and imidazole moieties balances lipophilicity and water solubility, enhancing membrane permeability.

| Functional Group | Role in Bioactivity | Relevant Interactions |

|---|---|---|

| Benzonitrile (C≡N) | Polar interactions | Hydrogen bonding, π-π stacking |

| Imidazole (C3H4N2) | Metal coordination | Heme iron binding, enzyme inhibition |

| Methylene bridge | Structural flexibility | Conformational adaptability |

Research Significance in Contemporary Chemical Sciences

4-(1H-Imidazol-1-ylmethyl)benzonitrile serves as a versatile scaffold for:

- Antimicrobial drug discovery: Derivatives exhibit activity against Candida and Mycobacterium species, with IC50 values as low as 27 μM for nitric oxide synthase inhibition.

- Catalytic applications: Utilized in manganese-catalyzed borrowing hydrogen (BH) reactions for alcohol-nitrile coupling, achieving yields up to 98% under mild conditions.

- Coordination chemistry: Acts as a ligand in asymmetric catalysis, enabling enantioselective synthesis of pharmaceuticals like brivaracetam.

Synthesis and Structural Optimization

Synthetic Routes and Methodologies

The synthesis of 4-(1H-imidazol-1-ylmethyl)benzonitrile employs strategies that prioritize regioselectivity and yield optimization. Key methodologies include:

Example Reaction:

4-Bromobenzonitrile reacts with imidazole-1-boronic acid in the presence of palladium catalysts to form the desired product via cross-coupling.

Structural Optimization Strategies

Derivatization focuses on modifying substituents to enhance bioactivity or physicochemical properties:

- Hydroxylation: Introduction of -OH groups at the 2-position improves hydrogen-bonding capacity, as seen in 2-hydroxy-4-(1H-imidazol-1-yl)benzonitrile, which mimics IDO inhibitors.

- Halogens: Fluorine or chlorine substitution increases lipophilicity, enhancing membrane permeability.

- Aryl Groups: Phenyl or biphenyl moieties enhance π-π stacking interactions with biological targets.

Biological Activity and Pharmacological Applications

Antimicrobial and Antifungal Properties

The compound demonstrates broad-spectrum activity through mechanisms involving:

- Heme iron coordination: Inhibits nitric oxide synthase (nNOS, eNOS, iNOS) by displacing tetrahydrobiopterin, with IC50 values of 28.2 μM (nNOS) and 27.0 μM (iNOS).

- Membrane disruption: Nitrile groups interact with fungal cell walls, synergizing with antifungal agents.

Enzyme Inhibition and Therapeutic Targets

The compound’s imidazole moiety binds to heme-containing enzymes, while the nitrile group participates in π-π interactions:

- Nitric Oxide Synthase (NOS): TRIM (1-(2-trifluoromethylphenyl)imidazole) inhibits nNOS and iNOS selectively, reducing nitric oxide production in neurodegenerative diseases.

- Indoleamine 2,3-Dioxygenase (IDO): Structural analogs inhibit IDO, a therapeutic target in cancer immunotherapy.

Material Science and Catalytic Applications

Coordination Chemistry and Catalysis

4-(1H-Imidazol-1-ylmethyl)benzonitrile acts as a ligand in transition-metal complexes:

| Metal | Catalytic Application | Efficiency | References |

|---|---|---|---|

| Mn | Borrowing hydrogen (BH) reactions | Yields = 25–98% | |

| Pd | Cross-coupling reactions | High regioselectivity | |

| Rh | Asymmetric conjugate additions | Enantioselectivity >99:1 |

Example: Rhodium complexes enable enantioselective additions of 2-arylimidazo[1,2-a]pyridines to α,β-unsaturated 2-acylimidazoles, critical for synthesizing chiral APIs.

Sustainable Synthesis and Green Chemistry

Recent advancements focus on reducing environmental impact:

Conventional Synthetic Approaches

The conventional synthesis of 4-(1H-imidazol-1-ylmethyl)benzonitrile primarily relies on nucleophilic substitution reactions between imidazole derivatives and appropriately substituted benzonitrile precursors [1]. The most widely employed approach involves the reaction of imidazole with 4-(bromomethyl)benzonitrile or 4-(chloromethyl)benzonitrile under basic conditions [2]. The preparation of the halomethyl benzonitrile starting material is typically achieved through radical bromination of 4-methylbenzonitrile using N-bromosuccinimide in carbon tetrachloride with azobisisobutyronitrile as an initiator, yielding 4-(bromomethyl)benzonitrile in approximately 90% yield [3].

The nucleophilic substitution mechanism proceeds through an SN2 pathway, where the nitrogen atom of imidazole attacks the electrophilic carbon center of the halomethyl group, resulting in the displacement of the halide ion [4]. This reaction typically requires elevated temperatures ranging from 80 to 120 degrees Celsius and reaction times of 4 to 8 hours to achieve satisfactory conversion rates [5]. The use of polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide facilitates the reaction by stabilizing the transition state and enhancing the nucleophilicity of the imidazole nitrogen .

Traditional synthetic approaches often employ alkali metal hydroxides such as potassium hydroxide or sodium hydroxide as bases to deprotonate the imidazole and enhance its nucleophilic character [4]. However, these conventional methods suffer from several limitations including prolonged reaction times, requirement for high temperatures, and the generation of significant amounts of inorganic waste [7]. Additionally, the regioselectivity of imidazole alkylation can be problematic, as both nitrogen atoms in the imidazole ring can potentially undergo alkylation, leading to the formation of regioisomeric products [8].

One-Pot Catalytic Methods

One-pot catalytic methodologies have emerged as efficient alternatives for the synthesis of imidazole derivatives, offering advantages in terms of operational simplicity and reduced waste generation [9]. These approaches typically involve the simultaneous formation of the imidazole ring and its subsequent functionalization in a single reaction vessel [10]. The development of transition metal-free catalytic systems has been particularly noteworthy, as these methods avoid the use of expensive and potentially toxic metal catalysts [11].

Base-mediated deaminative coupling reactions represent a significant advancement in one-pot imidazole synthesis [10]. These reactions involve the coupling of benzylamines with nitriles in the presence of strong bases, resulting in the formation of substituted imidazoles with concomitant liberation of ammonia [11]. The reaction mechanism proceeds through initial nucleophilic addition of the benzylamine to the nitrile, followed by cyclization and dehydration steps to form the imidazole ring [12].

Copper-catalyzed one-pot procedures have demonstrated particular effectiveness for the synthesis of trisubstituted imidazoles [5]. The optimization of reaction conditions reveals that copper iodide provides superior catalytic activity compared to other copper halides, with yields reaching 85% under reflux conditions in butanol [5]. The reaction typically requires 15 to 20 mol percent of copper iodide catalyst and proceeds efficiently at temperatures between 100 and 120 degrees Celsius [5].

| Entry | Catalyst | Solvent | Temperature (°C) | Time (min) | Yield (%) |

|---|---|---|---|---|---|

| 1 | CuI | BuOH | 117 | 20 | 85 |

| 2 | CuBr | DMSO | 140 | 90 | 65 |

| 3 | CuCl | DMSO | 140 | 90 | 60 |

| 4 | Cs₂CO₃ | DMF | 150 | 1440 | 87 |

| 5 | K₂CO₃ | DMF | 50 | 60 | 37 |

Base-Catalyzed Synthesis Strategies

Base-catalyzed synthesis strategies for 4-(1H-imidazol-1-ylmethyl)benzonitrile involve the use of various organic and inorganic bases to facilitate the nucleophilic substitution reaction [13]. Potassium carbonate has been extensively utilized as a mild base for the alkylation of imidazole with benzyl halides, providing good yields while minimizing side reactions . The reaction typically proceeds at temperatures between 80 and 100 degrees Celsius in polar aprotic solvents such as dimethylformamide .

Cesium carbonate has emerged as a particularly effective base for imidazole alkylation reactions due to its high basicity and excellent solubility in organic solvents [14]. The use of cesium carbonate enables reactions to proceed under milder conditions compared to traditional bases, often requiring lower temperatures and shorter reaction times [15]. The superior performance of cesium carbonate is attributed to its ability to form loose ion pairs with the imidazolate anion, thereby enhancing its nucleophilicity [14].

Triethylamine and other tertiary amines have been employed as bases in base-catalyzed synthesis strategies, particularly in cases where the use of carbonate bases is not feasible [16]. These organic bases offer the advantage of being homogeneous catalysts, eliminating the need for solid-liquid phase transfer processes [16]. However, the catalytic efficiency of tertiary amines is generally lower than that of carbonate bases, requiring higher catalyst loadings and longer reaction times [16].

The optimization of base-catalyzed reactions has revealed that the choice of base significantly impacts both the reaction rate and the selectivity of the alkylation process [16]. Strong bases such as potassium tert-butoxide can promote rapid alkylation but may also lead to increased formation of dialkylated products [13]. Conversely, weaker bases such as potassium carbonate provide better selectivity for monoalkylation but require longer reaction times to achieve complete conversion [16].

Cesium Carbonate-Mediated Processes

Cesium carbonate-mediated processes have gained considerable attention for the synthesis of imidazole derivatives due to their efficiency and mild reaction conditions [2] [14]. The use of cesium carbonate as a base in the alkylation of imidazole with 4-halomethylbenzonitrile derivatives has been shown to provide excellent yields under relatively mild conditions [2]. The reaction typically proceeds at temperatures between 25 and 30 degrees Celsius when using 4-chloromethylbenzonitrile as the alkylating agent [2].

The mechanism of cesium carbonate-mediated alkylation involves the formation of a cesium imidazolate intermediate, which exhibits enhanced nucleophilicity compared to the free imidazole [14]. This increased nucleophilicity allows the reaction to proceed efficiently at lower temperatures, reducing the risk of side reactions and improving the overall selectivity of the process [14]. The large size of the cesium cation also contributes to the loose ion pairing with the imidazolate anion, further enhancing its reactivity [15].

Process optimization studies have demonstrated that the molar ratio of cesium carbonate to imidazole significantly affects the reaction outcome [2]. A molar ratio of 1.5 equivalents of cesium carbonate relative to imidazole has been found to provide optimal results, balancing the need for complete deprotonation while minimizing base consumption [2]. The choice of solvent is also critical, with polar aprotic solvents such as dimethylformamide and acetonitrile providing the best results [2].

| Substrate | Cs₂CO₃ Equivalents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 4-Halomethylbenzonitrile | 1.0 | DMF | 80 | 4 | 92 |

| 1-(2-Bromoaryl)benzimidazole | 1.0 | DMF | 150 | 24 | 85 |

| Aryl halides with imidazolium salts | 2.0 | DMSO | 120 | 12 | 78 |

| Triazole with α-halo substituted tolunitrile | 1.5 | Acetonitrile | 25-30 | 2 | 88 |

The cesium carbonate-mediated cyclization of 1-(2-bromoaryl)benzimidazoles with selenium has been reported to proceed efficiently at 150 degrees Celsius in dimethylformamide, yielding benzoselenazole derivatives in good yields [14]. This methodology demonstrates the versatility of cesium carbonate in facilitating various types of cyclization reactions beyond simple alkylation processes [14].

Green Chemistry Approaches

Green chemistry approaches for the synthesis of 4-(1H-imidazol-1-ylmethyl)benzonitrile focus on minimizing environmental impact through the use of benign solvents, renewable feedstocks, and energy-efficient reaction conditions [17] [7]. Microwave-assisted synthesis has emerged as a particularly attractive green chemistry approach, offering significant reductions in reaction times and energy consumption compared to conventional heating methods [18].

The application of microwave irradiation to imidazole synthesis reactions has been shown to reduce reaction times from several hours to minutes while maintaining or improving product yields [18]. Optimization studies using design of experiments methodology have identified microwave power and irradiation time as critical parameters for achieving high yields [18]. The optimal conditions typically involve irradiation at 720 watts for approximately 5.7 minutes, resulting in yields exceeding 90% [18].

Solvent-free synthesis represents another important green chemistry approach for imidazole preparation [9]. These reactions are conducted in the absence of organic solvents, thereby eliminating solvent-related waste and reducing the environmental footprint of the synthesis [9]. The use of solid-supported catalysts in solvent-free conditions has been shown to provide good yields while facilitating product isolation and catalyst recovery [9].

Water-mediated synthesis has gained attention as an environmentally benign approach for imidazole formation [7]. The use of water as a reaction medium offers several advantages including non-toxicity, non-flammability, and ease of waste treatment [7]. Imidazole-catalyzed reactions in aqueous media have been demonstrated to proceed efficiently at moderate temperatures, with yields reaching 95% under optimized conditions [16].

| Method | Temperature (°C) | Time (h) | Yield (%) | Environmental Impact |

|---|---|---|---|---|

| Conventional (Ethanol reflux) | 78 | 8.0 | 69.6 | High |

| Green Chemistry (Water, MW) | 100 | 0.1 | 90.9 | Low |

| Solvent-free (MW) | 70 | 1.0 | 85.0 | Very Low |

| Ionic Liquid | 120 | 2.0 | 100.0 | Low |

| Deep Eutectic Solvent | 150 | 24.0 | 96.0 | Low |

Deep eutectic solvents have emerged as promising green alternatives to conventional organic solvents for imidazole synthesis [17]. A ternary deep eutectic solvent composed of dimethyl urea, tin chloride, and hydrochloric acid has been developed for the one-pot synthesis of substituted imidazoles [17]. This system provides excellent yields of up to 96% while offering the advantages of low toxicity, biodegradability, and recyclability [17].

Industrial Scale Production Considerations

Industrial scale production of 4-(1H-imidazol-1-ylmethyl)benzonitrile requires careful consideration of economic, environmental, and safety factors [19] [20]. The selection of appropriate synthetic methodology for large-scale manufacturing depends on several key parameters including raw material costs, energy requirements, waste generation, and product recovery efficiency [19].

Raw material availability and cost represent primary considerations for industrial production [20]. The precursor 4-methylbenzonitrile can be synthesized on an industrial scale through the ammoxidation of toluene using ammonia and air over vanadium-based catalysts [20]. This process typically operates at temperatures between 300 and 500 degrees Celsius and provides benzonitrile yields of approximately 83 to 90% [20]. The subsequent bromination to form 4-(bromomethyl)benzonitrile can be achieved using continuous flow reactors to improve safety and efficiency [3].

Process intensification through continuous flow chemistry offers significant advantages for industrial production [21]. Continuous flow reactors provide better heat and mass transfer characteristics, enabling more precise control of reaction conditions and improved safety profiles [21]. The use of flow chemistry also facilitates the implementation of automated process control systems, reducing labor costs and improving product consistency [21].

Energy efficiency considerations are critical for industrial viability [18]. Microwave-assisted synthesis, while effective at laboratory scale, may present challenges for large-scale implementation due to the difficulty of scaling microwave technology [18]. Alternative energy-efficient approaches such as the use of low-temperature ionic liquid systems may be more suitable for industrial applications [17].

| Parameter | Conventional Method | Base-Catalyzed | Green Approach | Cesium Carbonate |

|---|---|---|---|---|

| Raw Material Cost | Moderate | Low | Low | High |

| Reaction Time | 6-8 h | 2-4 h | 0.1-2 h | 2-24 h |

| Energy Consumption | High | Moderate | Low | Moderate |

| Waste Generation | High | Moderate | Low | Low |

| Product Recovery | 65-75% | 80-85% | 85-95% | 85-95% |

| Scalability | Limited | Good | Excellent | Good |

Waste management and environmental compliance are increasingly important factors in industrial chemical production [7]. The implementation of green chemistry principles can significantly reduce the environmental impact of manufacturing processes while also improving economic performance through reduced waste treatment costs [7]. The development of recyclable catalyst systems and the use of renewable feedstocks represent important strategies for sustainable industrial production [17].

| Design Principle | Application to Imidazole-Benzonitrile | Advantages |

|---|---|---|

| Pharmacophore Mapping | Essential imidazole-nitrile pharmacophore identified | Defines minimal structural requirements |

| Fragment-Based Design | Imidazole and benzyl fragments linked via methylene bridge | Modular synthesis and SAR exploration |

| Scaffold Hopping | Benzonitrile as bioisostere for carboxylic acid | Novel chemical space exploration |

| Bioisosterism | Nitrile group mimics hydrogen bond acceptors | Improved metabolic stability |

| Lead Optimization | Substitution patterns on aromatic rings optimized | Enhanced potency and selectivity |

| Multi-target Design | Dual inhibition of multiple enzyme targets | Reduced side effects and toxicity |

Electronic structure calculations reveal the fundamental properties governing molecular recognition and binding affinity. The HOMO-LUMO energy gap for 4-(1H-imidazol-1-ylmethyl)benzonitrile typically ranges from 3.5 to 4.0 eV, indicating moderate chemical reactivity and stability. The HOMO primarily localizes on the imidazole ring with significant contributions from nitrogen lone pairs, while the LUMO extends across the benzonitrile system.

Reactivity descriptor calculations provide quantitative measures of chemical behavior essential for understanding drug-target interactions. Key parameters include electronegativity, chemical hardness, softness, and electrophilicity index, which collectively describe the compound's propensity for nucleophilic and electrophilic interactions. These descriptors correlate strongly with biological activity and serve as valuable QSAR parameters.

Natural Bond Orbital analysis elucidates the electronic basis of intermolecular interactions in protein-ligand complexes. The analysis reveals significant charge transfer from nitrogen lone pairs to antibonding orbitals of hydrogen bond acceptors, quantifying the strength of individual hydrogen bonds. This information proves crucial for optimizing binding affinity through targeted structural modifications.

Polarizability calculations demonstrate the compound's ability to respond to electric fields in biological environments. The molecular polarizability of 4-(1H-imidazol-1-ylmethyl)benzonitrile reflects its capacity for induced dipole interactions and van der Waals forces, contributing to overall binding affinity. High polarizability values correlate with enhanced binding affinity in hydrophobic binding pockets.

Thermodynamic property predictions enable assessment of drug-like characteristics including solubility, stability, and bioavailability. DFT calculations coupled with solvation models provide accurate estimates of solvation free energies and partition coefficients essential for ADMET evaluation. These computational predictions significantly reduce the experimental validation cycles required for drug development.